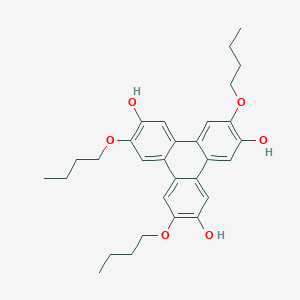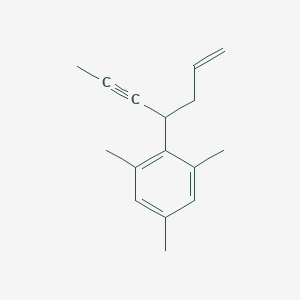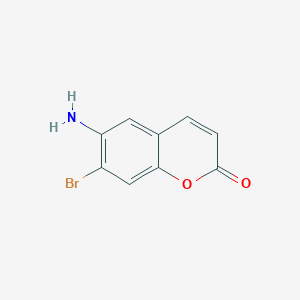
3,7,10-Tributoxytriphenylene-2,6,11-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,10-Tributoxytriphenylene-2,6,11-triol is a chemical compound known for its unique structure and properties. It belongs to the class of triphenylene derivatives, which are characterized by a polycyclic aromatic hydrocarbon framework.
Métodos De Preparación
The synthesis of 3,7,10-Tributoxytriphenylene-2,6,11-triol typically involves the reaction of triphenylene derivatives with butoxy groups. One common method includes the use of ultrasonic waves to facilitate the reaction between catechol and ferric chloride hexahydrate. The reaction is carried out for 24 hours, followed by washing with dilute hydrochloric acid and water, and extraction with heated cyclopentanone . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Análisis De Reacciones Químicas
3,7,10-Tributoxytriphenylene-2,6,11-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like tetrahydrofuran, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,7,10-Tributoxytriphenylene-2,6,11-triol has several scientific research applications:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs), which are materials with high porosity and surface area, useful in gas storage and separation.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives are studied for potential biological activities, including antioxidant properties and interactions with biological macromolecules.
Mecanismo De Acción
The mechanism by which 3,7,10-Tributoxytriphenylene-2,6,11-triol exerts its effects involves interactions with various molecular targets. In materials science, it forms coordination complexes with metal ions, leading to the formation of MOFs. In biological systems, its antioxidant properties are attributed to the presence of hydroxyl groups, which can neutralize free radicals and prevent oxidative damage .
Comparación Con Compuestos Similares
3,7,10-Tributoxytriphenylene-2,6,11-triol can be compared with other similar compounds, such as:
2,3,6,7,10,11-Hexahydroxytriphenylene: This compound has six hydroxyl groups and is known for its antioxidant properties and use in MOFs.
3,7,10-Tripentoxytriphenylene-2,6,11-triol: Similar to the tributoxy derivative, but with pentoxy groups instead of butoxy groups, affecting its solubility and reactivity.
3,7,10-Trihexoxytriphenylene-2,6,11-triol: This compound has hexoxy groups, which further modify its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it suitable for particular applications in materials science and organic synthesis .
Propiedades
Número CAS |
906663-84-1 |
|---|---|
Fórmula molecular |
C30H36O6 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
3,7,10-tributoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C30H36O6/c1-4-7-10-34-28-16-22-19(13-25(28)31)20-14-26(32)29(35-11-8-5-2)17-23(20)24-18-30(36-12-9-6-3)27(33)15-21(22)24/h13-18,31-33H,4-12H2,1-3H3 |
Clave InChI |
SIDAXFGTSYVGNB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCC)OCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12611222.png)
![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)

![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)


![5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12611254.png)

![3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12611262.png)
![tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane](/img/structure/B12611264.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)
